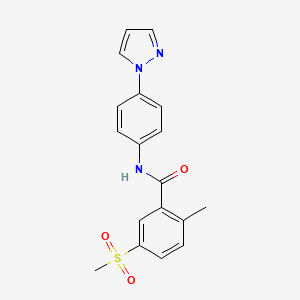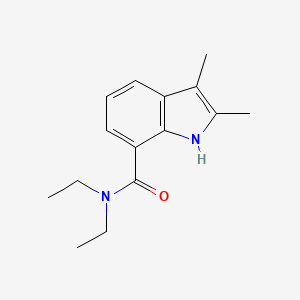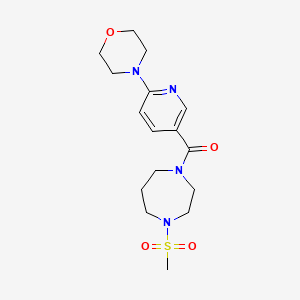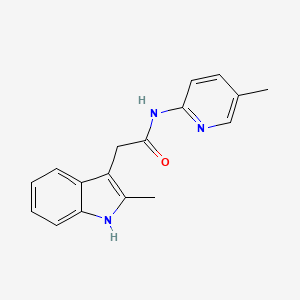
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one, also known as CHP or Diclazepam, is a benzodiazepine derivative that has gained attention in recent years due to its potential applications in scientific research. While it is not approved for medical use, CHP has been studied for its effects on the central nervous system and its potential as a research tool.
Mécanisme D'action
Like other benzodiazepines, 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one acts on the gamma-aminobutyric acid (GABA) receptor in the brain. It enhances the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity. This leads to the anxiolytic, sedative, and anticonvulsant effects observed with 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one use.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety and induce sedation in animal models, as well as reduce the frequency and severity of seizures. It has also been shown to have muscle relaxant properties, making it a potential treatment for muscle spasms and other neuromuscular disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one in laboratory experiments is its potency and selectivity. It has been shown to be highly effective at binding to the GABA receptor, making it a valuable tool for studying the mechanisms of anxiety and other neurological disorders. However, one limitation of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one is its potential for abuse and dependence, which must be carefully monitored in laboratory settings.
Orientations Futures
There are several potential future directions for research involving 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one. One area of interest is its potential as a treatment for anxiety and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one and its potential applications in other areas of neuroscience. Finally, there is a need for continued research into the potential risks and side effects of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one use, particularly in laboratory settings.
Méthodes De Synthèse
The synthesis of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one involves the reaction of 4-chlorobenzyl chloride with 4-methylsulfonyl-1,4-diazepan-1-amine, followed by reaction with propionyl chloride. This method has been described in detail in several research articles and can be performed using standard laboratory equipment and techniques.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects, as well as anticonvulsant and muscle relaxant properties. These effects make it a valuable tool for studying the mechanisms of anxiety, sleep disorders, and epilepsy.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18-10-2-9-17(11-12-18)15(19)8-5-13-3-6-14(16)7-4-13/h3-4,6-7H,2,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLGRPRPCPZKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)



![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)

![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)
![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)

